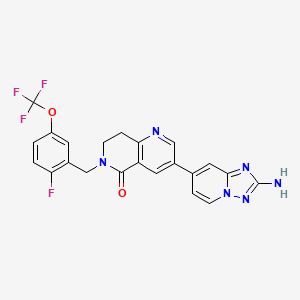

Ripk1-IN-18

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C22H16F4N6O2 |

|---|---|

分子量 |

472.4 g/mol |

IUPAC 名称 |

3-(2-amino-[1,2,4]triazolo[1,5-a]pyridin-7-yl)-6-[[2-fluoro-5-(trifluoromethoxy)phenyl]methyl]-7,8-dihydro-1,6-naphthyridin-5-one |

InChI |

InChI=1S/C22H16F4N6O2/c23-17-2-1-15(34-22(24,25)26)7-14(17)11-31-5-4-18-16(20(31)33)8-13(10-28-18)12-3-6-32-19(9-12)29-21(27)30-32/h1-3,6-10H,4-5,11H2,(H2,27,30) |

InChI 键 |

WENOWVHDZSKLHI-UHFFFAOYSA-N |

规范 SMILES |

C1CN(C(=O)C2=C1N=CC(=C2)C3=CC4=NC(=NN4C=C3)N)CC5=C(C=CC(=C5)OC(F)(F)F)F |

产品来源 |

United States |

Foundational & Exploratory

The Function and Therapeutic Potential of RIPK1 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) has emerged as a critical regulator of cellular signaling pathways that govern inflammation, apoptosis, and necroptosis.[1][2][3] Its dual role as both a kinase and a scaffold protein places it at a crucial checkpoint for determining cell fate in response to various stimuli, particularly Tumor Necrosis Factor alpha (TNFα).[4] The kinase activity of RIPK1 is essential for the initiation of programmed cell death pathways, including RIPK1-dependent apoptosis (RDA) and necroptosis.[5][6] Consequently, the development of small molecule inhibitors targeting the kinase function of RIPK1 presents a promising therapeutic strategy for a wide range of inflammatory and neurodegenerative diseases.[5] This guide provides an in-depth overview of the function of RIPK1, the mechanism of action of its inhibitors, and the experimental methodologies used for their characterization. While the specific compound "Ripk1-IN-18" is not prominently documented in the reviewed literature, this guide will focus on the principles of RIPK1 inhibition using well-characterized molecules as examples.

The Central Role of RIPK1 in Cellular Signaling

RIPK1 is a multifaceted protein containing an N-terminal kinase domain, an intermediate domain with a RIP homotypic interaction motif (RHIM), and a C-terminal death domain.[6] This structure allows RIPK1 to participate in multiple protein-protein interactions and exert distinct functions.

1.1. Pro-survival Signaling: In its kinase-independent scaffold function, RIPK1 is a key component of the TNF receptor 1 (TNFR1) signaling complex, also known as Complex I.[7] Within this complex, RIPK1 undergoes ubiquitination, which is crucial for the activation of the NF-κB and MAPK signaling pathways, leading to the transcription of pro-survival and pro-inflammatory genes.[1][8]

1.2. Cell Death Pathways: The kinase activity of RIPK1 is pivotal in triggering cell death.

-

RIPK1-Dependent Apoptosis (RDA): Under conditions where pro-survival signaling is compromised, activated RIPK1 can associate with FADD and Caspase-8 to form a cytosolic complex known as Complex IIa, leading to the activation of caspases and subsequent apoptosis.[5][6]

-

Necroptosis: In situations where Caspase-8 is inhibited, the kinase activity of RIPK1 becomes essential for the formation of the necrosome, or Complex IIb.[6] This complex consists of RIPK1, RIPK3, and Mixed Lineage Kinase Domain-Like Pseudokinase (MLKL).[1][8] RIPK1 phosphorylates and activates RIPK3, which in turn phosphorylates MLKL, leading to its oligomerization, translocation to the plasma membrane, and execution of necroptotic cell death.[9][10]

Mechanism of Action of RIPK1 Inhibitors

Small molecule inhibitors of RIPK1 primarily target its kinase domain, thereby preventing the autophosphorylation required for its activation and the subsequent initiation of cell death pathways. Many of these inhibitors, such as Nec-1s, are classified as Type III kinase inhibitors. They bind to an allosteric pocket adjacent to the ATP-binding site, stabilizing the kinase in an inactive "DLG-out" conformation.[11] This mode of inhibition often confers high selectivity.[11]

Quantitative Data on RIPK1 Inhibitors

The potency of RIPK1 inhibitors is typically characterized by their half-maximal inhibitory concentration (IC50) values, which are determined through various biochemical and cell-based assays.

| Inhibitor | Assay Type | IC50 (µM) | Cell Line | Reference |

| Compound 18 | FP binding | 0.0079 | - | [1] |

| ADP-Glo | 0.004 | - | [1] | |

| U937 cell-based | 0.0063 | U937 | [1] | |

| GSK'074 | Dual RIPK1/RIPK3 inhibitor | 0.01 (10 nM) | Human/Mouse cells | [1] |

| GNE684 | TNF-driven cell death | Potent in vitro/in vivo | Human/Mouse cell lines | [8] |

| GSK2982772 | Clinical Candidate | N/A | In clinical trials | [4][12] |

Experimental Protocols for Characterization of RIPK1 Inhibitors

A variety of in vitro and in vivo models are employed to evaluate the efficacy and mechanism of action of RIPK1 inhibitors.

4.1. In Vitro Cell-Based Necroptosis Assay

-

Objective: To determine the ability of a compound to inhibit necroptosis in a cellular context.

-

Methodology:

-

Cell Culture: Mouse embryonic fibroblasts (MEFs) or other suitable cell lines (e.g., L929, HT-29) are cultured in appropriate media.

-

Pre-treatment: Cells are pre-treated with the test compound at various concentrations for a defined period (e.g., 30 minutes).

-

Induction of Necroptosis: Necroptosis is induced by stimulating the cells with a combination of agents such as TNFα, a SMAC mimetic (to inhibit cIAPs), and a pan-caspase inhibitor like zVAD-fmk (to block apoptosis).

-

Cell Viability Assessment: After an incubation period (e.g., 16-24 hours), cell viability is measured using assays such as CellTiter-Glo, which quantifies ATP levels.

-

Data Analysis: The percentage of cell survival is plotted against the compound concentration to determine the IC50 value.

-

4.2. Immunoblotting for Signaling Pathway Analysis

-

Objective: To assess the effect of an inhibitor on the phosphorylation status of key proteins in the necroptosis pathway.

-

Methodology:

-

Cell Treatment: Cells are treated as described in the necroptosis assay.

-

Cell Lysis: At specific time points, cells are lysed to extract total protein.

-

Protein Quantification: Protein concentration is determined using a BCA assay or similar method.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for total and phosphorylated forms of RIPK1, RIPK3, and MLKL.

-

Detection: Following incubation with secondary antibodies, the protein bands are visualized using chemiluminescence.

-

4.3. In Vivo TNF-Induced Systemic Inflammatory Response Syndrome (SIRS) Model

-

Objective: To evaluate the in vivo efficacy of a RIPK1 inhibitor in a model of systemic inflammation.

-

Methodology:

-

Animal Model: Mice (e.g., C57BL/6) are used for this model.

-

Compound Administration: The test compound is administered to the mice, typically via oral gavage, at various doses.

-

Induction of SIRS: After a specified pre-treatment time, mice are challenged with an intravenous injection of mouse TNFα.

-

Monitoring: The body temperature of the mice is monitored at regular intervals as a measure of the systemic inflammatory response. A drop in body temperature is indicative of TNF-induced shock. Survival is also monitored over a period of time (e.g., 18 hours).

-

Data Analysis: The ability of the compound to prevent the TNF-induced drop in body temperature and improve survival is assessed.

-

Conclusion

RIPK1 is a highly validated therapeutic target for a multitude of inflammatory and degenerative diseases. The development of potent and selective RIPK1 kinase inhibitors has provided valuable tools for dissecting the complex signaling pathways regulated by this protein and offers promising new avenues for therapeutic intervention. A thorough understanding of the function of RIPK1 and the application of robust experimental protocols are essential for the continued advancement of this exciting field of drug discovery.

References

- 1. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]

- 2. RIPK1 - Wikipedia [en.wikipedia.org]

- 3. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]

- 4. A randomized, placebo-controlled experimental medicine study of RIPK1 inhibitor GSK2982772 in patients with moderate to severe rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ripk1 | Abcam [abcam.com]

- 8. RIP1 inhibition blocks inflammatory diseases but not tumor growth or metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Genetic inhibition of RIPK1 reduces cell death and improves functional outcome after intracerebral hemorrhage in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stage-Dependent Impact of RIPK1 Inhibition on Atherogenesis: Dual Effects on Inflammation and Foam Cell Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of a cooperative mode of inhibiting RIPK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Role of Ripk1-IN-18 in Necroptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Necroptosis is a regulated form of necrosis, an inflammatory mode of cell death implicated in a spectrum of human diseases, including autoimmune disorders, neurodegenerative conditions, and ischemia-reperfusion injury. Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a critical upstream kinase that governs the initiation of the necroptotic signaling cascade. The development of potent and selective RIPK1 inhibitors is a promising therapeutic strategy to mitigate the pathological consequences of unregulated necroptosis. This technical guide provides an in-depth overview of the role of Ripk1-IN-18, a potent RIPK1 inhibitor, in the context of necroptosis. We will delve into the molecular mechanisms of necroptosis, the specific function of this compound, present quantitative data for representative RIPK1 inhibitors, and provide detailed experimental protocols for studying necroptosis and its inhibition.

Introduction to Necroptosis

Necroptosis is a programmed cell death pathway that is morphologically characterized by cell swelling, plasma membrane rupture, and the release of cellular contents, leading to a robust inflammatory response.[1] Unlike apoptosis, which is an immunologically silent process, necroptosis is highly inflammatory due to the release of damage-associated molecular patterns (DAMPs).

The signaling pathway of necroptosis is initiated by various stimuli, most notably by the activation of death receptors such as the tumor necrosis factor receptor 1 (TNFR1).[2] Under conditions where caspase-8, a key initiator of apoptosis, is inhibited or absent, RIPK1 is autophosphorylated and activated.[3] This activation leads to the recruitment and phosphorylation of RIPK3, which in turn phosphorylates the mixed lineage kinase domain-like pseudokinase (MLKL).[4] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it forms pores, leading to membrane disruption and cell death.[4]

The Role of RIPK1 in Necroptosis

RIPK1 is a multifaceted protein that functions as a central node in cell fate decisions, regulating not only necroptosis but also apoptosis and pro-survival signaling pathways. Its kinase activity is essential for the induction of necroptosis. Upon TNFR1 stimulation in the absence of caspase-8 activity, RIPK1 undergoes autophosphorylation, which is a critical step for the recruitment and activation of RIPK3. This RIPK1-RIPK3 interaction, mediated by their respective RIP homotypic interaction motifs (RHIMs), leads to the formation of a functional amyloid-like signaling complex known as the necrosome. The formation of the necrosome is the commitment step for the execution of necroptosis.

Given its pivotal role, the kinase activity of RIPK1 represents a prime target for therapeutic intervention in diseases driven by excessive necroptosis.

This compound: A Potent RIPK1 Inhibitor

This compound is a potent and selective inhibitor of RIPK1 kinase activity. While specific quantitative data for this compound is primarily detailed in patent literature, its characterization as a potent inhibitor indicates its utility in the research of autoimmune diseases and other inflammatory conditions where necroptosis is implicated.

The mechanism of action of this compound, like other RIPK1 inhibitors, is to bind to the kinase domain of RIPK1 and prevent its autophosphorylation, thereby blocking the initial and critical step of necrosome formation and the subsequent downstream signaling events that lead to cell death.

Data Presentation: Quantitative Analysis of Representative RIPK1 Inhibitors

To provide a quantitative context for the potency and selectivity of RIPK1 inhibitors, the following tables summarize data for other well-characterized compounds that target RIPK1. This data is representative of the type of characterization performed for potent and selective RIPK1 inhibitors like this compound.

| Table 1: Biochemical Potency of Representative RIPK1 Inhibitors | |

| Compound | RIPK1 IC50 (nM) |

| GSK'414 | Data not available in this format |

| GSK'157 | Data not available in this format |

| GSK2982772 | 16 (human), 20 (monkey) |

| Necrostatin-1 (Nec-1s) | EC50 = 50 |

| Table 2: Cellular Potency of Representative RIPK1 Inhibitors in Necroptosis Assays | |

| Compound | Cell Line |

| Compound 18 | U937 |

| Compound 24 | HT-29 |

| Compound 41 | HT-29 |

| Table 3: Kinase Selectivity Profile of a Representative RIPK1 Inhibitor (GSK2982772) | |

| Parameter | Value |

| Number of Kinases Screened | 339 |

| Selectivity | >1000-fold over other kinases |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the role of RIPK1 inhibitors in necroptosis.

Induction of Necroptosis in Cell Culture

This protocol describes a common method for inducing necroptosis in a susceptible cell line, such as the human colon adenocarcinoma cell line HT-29.

Materials:

-

HT-29 cells

-

DMEM/F-12 culture medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

Human TNF-α (Tumor Necrosis Factor-alpha)

-

SMAC mimetic (e.g., Birinapant)

-

Pan-caspase inhibitor (e.g., z-VAD-FMK)

-

This compound or other RIPK1 inhibitor

-

DMSO (vehicle control)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

-

Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound (or another RIPK1 inhibitor) or vehicle (DMSO) for 1 hour.

-

Necroptosis Induction: Induce necroptosis by adding a cocktail of TNF-α (e.g., 20 ng/mL), a SMAC mimetic (e.g., 100 nM), and z-VAD-FMK (e.g., 20 µM) to the wells.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Assessment of Cell Viability: Determine cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay or by measuring LDH release.

Western Blot Analysis of Necroptotic Markers

This protocol details the detection of key phosphorylated proteins in the necroptosis pathway to confirm the mechanism of cell death and the effect of the inhibitor.

Materials:

-

Treated cells from the necroptosis induction experiment

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-RIPK1 (Ser166), anti-RIPK1, anti-phospho-MLKL (Ser358), anti-MLKL, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: Lyse the treated cells with ice-cold RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Cell Viability Assay (LDH Release Assay)

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme released upon plasma membrane damage, which is a hallmark of necroptosis.

Materials:

-

Treated cells in a 96-well plate

-

LDH cytotoxicity assay kit

Procedure:

-

Collect Supernatant: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.

-

Transfer Supernatant: Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

-

Prepare Controls: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

-

Perform Assay: Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the supernatants.

-

Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings, according to the kit's protocol.

Visualizations

Signaling Pathway of Necroptosis and Inhibition by this compound

Caption: TNF-α induced necroptosis pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing RIPK1 Inhibitor Efficacy

Caption: General experimental workflow for evaluating the efficacy of this compound.

Logical Relationship of this compound Action

Caption: Logical flow of how this compound inhibits the necroptosis cascade.

Conclusion

This compound, as a potent inhibitor of RIPK1 kinase activity, represents a valuable tool for the study of necroptosis and a promising therapeutic lead for diseases driven by this inflammatory cell death pathway. This guide has provided a comprehensive overview of the role of RIPK1 in necroptosis, the mechanism of action of RIPK1 inhibitors, and detailed protocols for their investigation. The provided quantitative data for representative inhibitors and the visual diagrams of the signaling pathway and experimental workflows serve as a practical resource for researchers in the field. Further characterization of this compound and similar molecules will undoubtedly advance our understanding of necroptosis and pave the way for novel therapeutic strategies.

References

- 1. Receptor-interacting protein kinase 1 (RIPK1) inhibitor: a review of the patent literature (2018-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative analysis of phosphoproteome in necroptosis reveals a role of TRIM28 phosphorylation in promoting necroptosis-induced cytokine production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinase activities of RIPK1 and RIPK3 can direct IFNβ synthesis induced by lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Signaling Pathway of Ripk1-IN-18: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of cellular signaling pathways that govern inflammation, apoptosis, and necroptosis. Its multifaceted role in determining cell fate has positioned it as a key therapeutic target for a range of autoimmune, inflammatory, and neurodegenerative diseases. This technical guide provides an in-depth exploration of the RIPK1 signaling pathway and the role of inhibitors, with a focus on the potent inhibitor Ripk1-IN-18. While specific peer-reviewed quantitative data and detailed experimental protocols for this compound are not extensively available in the public domain, this guide will detail the broader understanding of RIPK1 inhibition and provide standardized protocols for its characterization. This compound, also referred to as "compound i" in patent literature, is recognized as a potent inhibitor of RIPK1 and is commercially available for research purposes.

The Core Signaling Pathways of RIPK1

RIPK1 is a serine/threonine kinase that functions as a central node in response to various stimuli, most notably from the tumor necrosis factor receptor (TNFR) superfamily. The cellular outcome of RIPK1 activation is context-dependent and is tightly regulated by post-translational modifications, primarily ubiquitination and phosphorylation.

Pro-survival and Inflammatory Signaling (Complex I)

Upon binding of TNFα to its receptor, TNFR1, a membrane-bound signaling complex, known as Complex I , is formed. This complex consists of TNFR1-associated death domain protein (TRADD), TNF receptor-associated factor 2 (TRAF2), cellular inhibitor of apoptosis proteins 1 and 2 (cIAP1/2), and RIPK1.

Within Complex I, RIPK1 primarily acts as a scaffold. cIAP1/2 mediate the K63-linked polyubiquitination of RIPK1. This ubiquitination serves as a platform to recruit downstream signaling complexes, including the IκB kinase (IKK) complex and the TAK1/TAB2/TAB3 complex. The activation of these complexes leads to the phosphorylation and subsequent degradation of IκBα, allowing the transcription factor NF-κB to translocate to the nucleus. NF-κB then promotes the expression of pro-survival and pro-inflammatory genes.

Apoptotic Signaling (Complex IIa)

When the pro-survival signaling from Complex I is compromised, for instance by the deubiquitination of RIPK1 or the inhibition of cIAPs, RIPK1 can dissociate from the plasma membrane and form a cytosolic complex known as Complex IIa . This complex is composed of RIPK1, FAS-associated death domain protein (FADD), and pro-caspase-8. The proximity of pro-caspase-8 molecules within this complex leads to their auto-cleavage and activation, initiating the caspase cascade that culminates in apoptosis.

Necroptotic Signaling (Complex IIb or Necrosome)

In situations where caspase-8 is inhibited or absent, RIPK1 can initiate a form of programmed necrosis called necroptosis. Following its dissociation from Complex I, RIPK1 interacts with RIPK3 through their respective RIP homotypic interaction motifs (RHIMs) to form a complex known as the necrosome or Complex IIb . This interaction leads to the phosphorylation and activation of RIPK3. Activated RIPK3 then phosphorylates the mixed lineage kinase domain-like protein (MLKL). Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis and the release of damage-associated molecular patterns (DAMPs), which further propagates inflammation. The kinase activity of RIPK1 is essential for the activation of this pathway.

The Impact of Potent RIPK1 Inhibition on Cellular Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of cellular inflammation and programmed cell death, particularly necroptosis. Its kinase activity is a key driver in the signaling cascades that lead to the production of pro-inflammatory cytokines and the lytic form of cell death known as necroptosis. Pharmacological inhibition of RIPK1 kinase activity presents a promising therapeutic strategy for a range of inflammatory and neurodegenerative diseases. This technical guide provides an in-depth overview of the effects of potent RIPK1 inhibitors on cellular inflammation, with a focus on the molecular mechanisms, relevant experimental protocols, and quantitative data from well-characterized compounds. While this guide is centered on the general effects of potent RIPK1 inhibitors, it is important to note that specific quantitative data for the compound "Ripk1-IN-18" is not extensively available in the public domain. The data presented herein is a composite from studies on various potent RIPK1 inhibitors to illustrate the expected biological effects.

The Role of RIPK1 in Cellular Inflammation and Necroptosis

RIPK1 is a serine/threonine kinase that plays a dual role in cellular signaling, acting as both a scaffold protein and an active kinase.[1] Its function is tightly regulated and is central to the cellular response to stimuli such as Tumor Necrosis Factor-alpha (TNF-α).[2][3]

Upon TNF-α binding to its receptor, TNFR1, RIPK1 is recruited to form a membrane-bound signaling complex known as Complex I.[2][3] In this complex, RIPK1 primarily functions as a scaffold, leading to the activation of pro-survival and pro-inflammatory pathways like NF-κB and MAPK. However, under conditions where components of Complex I are dysregulated or when apoptosis is inhibited, RIPK1 can transition to form a cytosolic complex, known as Complex II.

The kinase activity of RIPK1 is essential for the formation of the necrosome, a key signaling complex in the necroptosis pathway. The necrosome consists of RIPK1, RIPK3, and Mixed Lineage Kinase Domain-like protein (MLKL). Within this complex, RIPK1 and RIPK3 autophosphorylate and phosphorylate each other, leading to the phosphorylation and activation of MLKL. Activated MLKL then oligomerizes and translocates to the plasma membrane, forming pores that lead to cell lysis and the release of damage-associated molecular patterns (DAMPs), which further amplify the inflammatory response.

Potent and selective inhibitors of RIPK1 kinase activity are designed to block this cascade, thereby preventing necroptotic cell death and reducing the associated inflammation.

Quantitative Data on RIPK1 Inhibitors

The following table summarizes the in vitro potency of several well-characterized RIPK1 inhibitors in various cellular assays. This data provides a benchmark for the expected efficacy of potent RIPK1 inhibitors in modulating cellular inflammation.

| Compound | Assay Type | Cell Line | IC50/EC50 | Reference |

| Necrostatin-1s (Nec-1s) | TNF-induced necroptosis | L929 | EC50: ~0.2 µM | |

| GSK2982772 | RIPK1 Kinase Assay (human) | - | IC50: 1 nM | |

| PK68 | RIPK1 Kinase Assay | - | IC50: 90 nM | |

| RIPA-56 | RIPK1 Kinase Assay | - | IC50: 13 nM | |

| RIPA-56 | TZS-induced necrosis | L929 | EC50: 27 nM | |

| Compound 18 | ADP-Glo (RIPK1) | - | IC50: 0.004 µM | |

| Compound 18 | TNF-induced necrosis | U937 | IC50: 0.0063 µM |

Signaling Pathways and Experimental Workflows

TNF-α Signaling Pathway Leading to Necroptosis

Caption: TNF-α signaling pathway leading to either survival/inflammation or necroptosis.

Experimental Workflow for Assessing RIPK1 Inhibitor Efficacy

Caption: General workflow for evaluating the efficacy of a RIPK1 inhibitor.

Experimental Protocols

TNF-α-Induced Necroptosis in HT-29 Cells

This protocol describes the induction of necroptosis in the human colon adenocarcinoma cell line HT-29, a common model for studying this cell death pathway.

Materials:

-

HT-29 cells

-

Complete culture medium (e.g., McCoy's 5A with 10% FBS)

-

Human TNF-α (20 ng/mL final concentration)

-

Smac mimetic (e.g., Birinapant, 100 nM final concentration)

-

Pan-caspase inhibitor (e.g., z-VAD-fmk, 20 µM final concentration)

-

96-well cell culture plates

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Seed HT-29 cells into a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

-

Pre-treat the cells with the desired concentrations of the RIPK1 inhibitor (e.g., this compound) for 1 hour.

-

To induce necroptosis, add a combination of TNF-α, Smac mimetic, and z-VAD-fmk to the wells.

-

Include appropriate controls: untreated cells, cells treated with vehicle, and cells treated with the necroptosis-inducing cocktail without the inhibitor.

-

Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

-

Assess cell viability using an appropriate method, such as the MTS assay.

Cell Viability (MTS) Assay

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

-

Cells treated as described in Protocol 4.1

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

96-well plate reader

Procedure:

-

Following the 24-hour incubation, add 20 µL of MTS reagent to each well of the 96-well plate.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.

Cytokine Profiling (ELISA)

This protocol outlines the measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

Materials:

-

Cell culture supernatant from treated cells

-

Commercially available ELISA kits for the cytokines of interest

-

Wash buffer

-

Substrate solution

-

Stop solution

-

96-well plate reader

Procedure:

-

Collect the cell culture supernatant from the wells of the treated plate.

-

Perform the ELISA according to the manufacturer's instructions for the specific kit. This typically involves: a. Coating the plate with a capture antibody. b. Adding the cell culture supernatants and standards. c. Adding a detection antibody. d. Adding an enzyme-conjugated secondary antibody. e. Adding the substrate and stopping the reaction.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

Immunoprecipitation and Western Blotting for RIPK1 Complex

This protocol is for the isolation and analysis of the necrosome complex to assess the phosphorylation status of RIPK1 and MLKL.

Materials:

-

Cells treated to induce necroptosis

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies for immunoprecipitation (e.g., anti-RIPK1)

-

Protein A/G magnetic beads

-

Antibodies for Western blotting (e.g., anti-p-RIPK1, anti-p-MLKL, anti-RIPK1, anti-MLKL, anti-GAPDH)

-

SDS-PAGE gels and blotting equipment

-

Chemiluminescent substrate

Procedure:

-

Lyse the cells and quantify the protein concentration.

-

Incubate the cell lysates with an anti-RIPK1 antibody overnight at 4°C to form immune complexes.

-

Add Protein A/G magnetic beads to capture the immune complexes.

-

Wash the beads to remove non-specific binding.

-

Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against p-RIPK1, p-MLKL, total RIPK1, and total MLKL. Use an antibody against a housekeeping protein like GAPDH as a loading control for the whole cell lysate input.

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion

Potent and selective inhibition of RIPK1 kinase activity is a validated strategy for mitigating cellular inflammation driven by necroptosis. The experimental protocols and data presented in this guide provide a framework for researchers to investigate the efficacy of novel RIPK1 inhibitors like this compound. By employing these methods, scientists can elucidate the molecular mechanisms of action, determine the potency of new compounds, and advance the development of next-generation anti-inflammatory therapeutics. Further research is warranted to specifically characterize the quantitative and mechanistic details of this compound to fully understand its therapeutic potential.

References

Preliminary Efficacy of Ripk1-IN-18: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, in-depth preliminary efficacy studies, quantitative data, and detailed experimental protocols for the specific compound "Ripk1-IN-18" are limited at the time of this report. The compound is identified as a potent inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) and is associated with patent TW202306954A, where it is also referred to as "compound i". Due to the limited specific data on this compound, this guide provides a comprehensive overview of the core methodologies and expected outcomes for a preclinical RIPK1 inhibitor, based on established research in the field. The data and protocols presented herein are representative examples derived from studies of other well-characterized RIPK1 inhibitors.

Introduction to RIPK1 Inhibition

Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) is a critical signaling node that regulates cellular life and death decisions, playing a key role in inflammation and programmed cell death pathways, including apoptosis and necroptosis. Dysregulation of RIPK1 activity is implicated in a range of inflammatory and neurodegenerative diseases. Small molecule inhibitors of RIPK1, such as the conceptual this compound, are being investigated as potential therapeutic agents to mitigate the pathological effects of excessive RIPK1 kinase activity.

Core Signaling Pathway of RIPK1

RIPK1 acts as a molecular switch in the Tumor Necrosis Factor (TNF) signaling pathway. Upon TNF-α binding to its receptor (TNFR1), RIPK1 is recruited to form Complex I, which promotes cell survival and inflammation through the activation of NF-κB. Under specific conditions, such as the inhibition of cIAP1/2, RIPK1 can transition to form a cytosolic death-inducing complex, known as Complex II (or the ripoptosome for apoptosis) or the necrosome (for necroptosis), leading to caspase-8-mediated apoptosis or RIPK3-MLKL-mediated necroptosis, respectively.

Quantitative Data Summary

The following tables represent typical quantitative data that would be generated in preliminary efficacy studies for a RIPK1 inhibitor.

Table 1: In Vitro Enzymatic Activity

| Compound | Target | Assay Type | IC50 (nM) |

| This compound (hypothetical) | Human RIPK1 | ADP-Glo | 10 |

| Reference Inhibitor A | Human RIPK1 | ADP-Glo | 15 |

| Reference Inhibitor B | Human RIPK1 | ADP-Glo | 5 |

Table 2: Cellular Activity in Necroptosis Assays

| Cell Line | Assay | Treatment | EC50 (nM) |

| HT-29 (Human colon cancer) | Cell Viability (CellTiter-Glo) | TNFα + Smac mimetic + z-VAD-fmk | 25 |

| L929 (Mouse fibrosarcoma) | Cell Viability (CellTiter-Glo) | TNFα | 50 |

| Primary Mouse Macrophages | LDH Release | LPS + z-VAD-fmk | 40 |

Table 3: In Vivo Efficacy in a Mouse Model of Systemic Inflammatory Response Syndrome (SIRS)

| Treatment Group | Dose (mg/kg) | Endpoint | Result |

| Vehicle | - | Survival Rate at 24h | 0% |

| This compound (hypothetical) | 10 | Survival Rate at 24h | 80% |

| This compound (hypothetical) | 30 | Survival Rate at 24h | 100% |

| Vehicle | - | Serum TNF-α (pg/mL) | 5000 ± 800 |

| This compound (hypothetical) | 30 | Serum TNF-α (pg/mL) | 1500 ± 300 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are representative protocols for key experiments in the evaluation of a RIPK1 inhibitor.

RIPK1 Kinase Assay (ADP-Glo™)

Objective: To determine the in vitro potency of this compound in inhibiting the enzymatic activity of recombinant human RIPK1.

Methodology:

-

Recombinant human RIPK1 enzyme is incubated with varying concentrations of this compound (typically in a serial dilution) in a kinase reaction buffer.

-

The kinase reaction is initiated by the addition of ATP and a suitable substrate (e.g., myelin basic protein).

-

The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

The amount of ADP produced, which is proportional to the kinase activity, is measured using the ADP-Glo™ Kinase Assay system (Promega) according to the manufacturer's instructions.

-

Luminescence is read on a plate reader.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Necroptosis Assay

Objective: To assess the ability of this compound to protect cells from necroptotic cell death.

Methodology:

-

HT-29 cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are pre-treated with a serial dilution of this compound for 1-2 hours.

-

Necroptosis is induced by the addition of a cocktail of human TNF-α (e.g., 20 ng/mL), a Smac mimetic (e.g., 100 nM), and a pan-caspase inhibitor (z-VAD-fmk, e.g., 20 µM).

-

Cells are incubated for 24 hours.

-

Cell viability is assessed using a luminescent-based assay such as CellTiter-Glo® (Promega), which measures ATP levels.

-

EC50 values are determined from the dose-response curve.

In Vivo Mouse Model of TNF-induced SIRS

Objective: To evaluate the in vivo efficacy of this compound in a model of systemic inflammation.

Methodology:

-

Male C57BL/6 mice are administered this compound or vehicle control via a suitable route (e.g., oral gavage).

-

After a defined pre-treatment period (e.g., 1 hour), mice are challenged with an intravenous injection of mouse TNF-α (e.g., 10 µg per mouse).

-

Animal survival and body temperature are monitored at regular intervals for up to 24 hours.

-

At a designated time point (e.g., 6 hours post-TNF-α), a separate cohort of animals may be euthanized for the collection of blood and tissues to measure inflammatory cytokine levels (e.g., TNF-α, IL-6) by ELISA or multiplex assay.

Experimental Workflow and Logical Relationships

The preclinical evaluation of a RIPK1 inhibitor follows a logical progression from in vitro characterization to in vivo validation.

Methodological & Application

Application Notes and Protocols for Ripk1-IN-18 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Ripk1-IN-18, a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), in various cell-based assays. This document outlines the mechanism of action of RIPK1, details experimental protocols for assessing the efficacy of this compound in inhibiting necroptosis, and presents comparative data for other known RIPK1 inhibitors.

Introduction to RIPK1 and Necroptosis

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical serine/threonine kinase that functions as a key signaling node in cellular pathways governing inflammation, apoptosis, and a regulated form of necrosis known as necroptosis.[1][2] The kinase activity of RIPK1 is essential for the initiation of necroptosis, a pro-inflammatory mode of cell death implicated in the pathophysiology of numerous inflammatory and neurodegenerative diseases.[2][3][4]

Necroptosis is typically initiated downstream of death receptors, such as Tumor Necrosis Factor Receptor 1 (TNFR1), particularly when caspase-8, a key apoptotic enzyme, is inhibited.[5] Upon activation, RIPK1 phosphorylates and activates RIPK3, which in turn phosphorylates Mixed Lineage Kinase Domain-Like (MLKL).[6] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane rupture and cell death.[6]

This compound is a potent inhibitor of RIPK1 and can be utilized in research related to autoimmune diseases.[7] By inhibiting the kinase activity of RIPK1, this compound is expected to block the downstream signaling cascade that leads to necroptosis, making it a valuable tool for studying the role of RIPK1-mediated cell death in various pathological conditions.

Signaling Pathway Overview

The following diagram illustrates the central role of RIPK1 in the necroptosis signaling pathway and the point of intervention for inhibitors like this compound.

References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]

- 2. tandfonline.com [tandfonline.com]

- 3. A randomized, placebo-controlled experimental medicine study of RIPK1 inhibitor GSK2982772 in patients with moderate to severe rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. Discovery of a cooperative mode of inhibiting RIPK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]

- 7. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for In Vivo Studies with Ripk1-IN-18

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a critical signaling node that regulates cellular pathways involved in inflammation, apoptosis, and necroptosis.[1][2][3][4] Its kinase activity, in particular, is a key driver of inflammatory processes and cell death, making it a prime therapeutic target for a range of human diseases, including autoimmune disorders, neurodegenerative diseases, and sepsis.[5] Ripk1-IN-18 (also known as compound i) is a potent inhibitor of RIPK1 and represents a valuable tool for investigating the in vivo consequences of RIPK1 kinase inhibition. These application notes provide a detailed protocol for in vivo studies using this compound, based on established methodologies for other well-characterized RIPK1 inhibitors.

RIPK1 Signaling Pathways

The signaling cascades initiated by RIPK1 are complex and context-dependent. Upon stimulation by factors such as tumor necrosis factor-alpha (TNFα), RIPK1 can initiate either pro-survival signals through the NF-κB pathway or pro-death signals via apoptosis or necroptosis. The ubiquitination state of RIPK1 is a key determinant of its functional output.

Quantitative Data Summary

The following tables summarize representative in vivo data for various RIPK1 inhibitors in mouse models. This information can serve as a guide for designing studies with this compound.

Table 1: In Vivo Efficacy of RIPK1 Inhibitors in Mouse Models

| Compound | Mouse Model | Dosing Regimen | Key Findings | Reference |

| GSK'547 | TNF/zVAD-induced shock | 1 and 10 mg/kg, oral | 99% inhibition of RIPK1 activation | |

| GSK'547 | Atherosclerosis (ApoE-/- Fbn1C1039G+/-) | 10 mg/kg/day in diet for 20 weeks | No change in plaque size, induced apoptosis | |

| Nec-1s | Systemic Inflammatory Response Syndrome (SIRS) | Pre-treatment | Ameliorated hypothermia and lethal shock | |

| PK68 | TNF-induced fatal shock | Not specified | Strong protective effect | |

| Compound 70 | SIRS | Pre-treatment | Ameliorated hypothermia and lethal shock |

Table 2: Pharmacokinetic Parameters of RIPK1 Inhibitors in Rodents

| Compound | Species | Administration | T1/2 | Oral Bioavailability | Reference |

| Compound 33 | Sprague-Dawley Rat | Not specified | 1.32 h | Not specified | |

| PK68 | Mouse | Not specified | Not specified | Good | |

| Compound 70 | SD Rat | Oral | Moderate clearance | Good | |

| GSK2982772 | Human | Oral | 2-3 h | Not applicable |

Experimental Protocols

This section outlines a general protocol for an in vivo study using this compound in a mouse model of systemic inflammation.

Objective: To evaluate the efficacy of this compound in a lipopolysaccharide (LPS)-induced model of systemic inflammation in mice.

Materials:

-

This compound (HY-160216, MedchemExpress or other supplier)

-

Vehicle for formulation (e.g., 0.5% methylcellulose (B11928114) in water, or as recommended by the supplier)

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile, pyrogen-free saline

-

C57BL/6 mice (male, 8-10 weeks old)

-

Standard laboratory equipment for animal handling, injections, and sample collection.

Experimental Workflow:

References

Application of RIPK1 Inhibitors in Autoimmune Disease Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Note: While the specific inhibitor "Ripk1-IN-18" did not yield detailed public data in the context of autoimmune disease models, this document provides comprehensive application notes and protocols for potent and selective RIPK1 kinase inhibitors that are well-documented in the literature. The principles, experimental designs, and methodologies described herein are directly applicable to the evaluation of novel RIPK1 inhibitors like this compound.

Introduction

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has emerged as a critical regulator of inflammation, apoptosis, and necroptosis, making it a highly promising therapeutic target for a range of autoimmune and inflammatory diseases.[1][2] RIPK1 functions as a molecular switch, with its kinase activity being crucial for the induction of cell death and inflammatory signaling pathways.[3] Dysregulation of RIPK1 activity has been implicated in the pathogenesis of numerous autoimmune disorders, including rheumatoid arthritis, multiple sclerosis, systemic lupus erythematosus, and inflammatory bowel disease.[1][4][5]

This document provides detailed application notes and protocols for the use of RIPK1 inhibitors in preclinical autoimmune disease models, based on published studies with well-characterized inhibitors such as GSK2982772, Necrostatin-1s (Nec-1s), and ZJU37.

Signaling Pathways Involving RIPK1

RIPK1 is a key signaling node downstream of various receptors, most notably the tumor necrosis factor receptor 1 (TNFR1). Upon TNF-α binding, RIPK1 is recruited to the TNFR1 signaling complex (Complex I), where it can initiate either pro-survival signals through NF-κB activation or switch to a pro-death pathway. The kinase activity of RIPK1 is essential for the formation of the apoptosome (Complex IIa) leading to apoptosis, or the necrosome (Complex IIb) with RIPK3 and MLKL, triggering necroptosis, a lytic and inflammatory form of cell death.[6]

Application in Autoimmune Disease Models

Rheumatoid Arthritis (RA)

The collagen-induced arthritis (CIA) mouse model is a widely used preclinical model for RA, sharing immunological and pathological features with the human disease.[7][8]

This protocol is adapted from studies demonstrating the efficacy of RIPK1 inhibition in the CIA model.[9][10]

| Parameter | Vehicle Control | Nec-1s (1.65 mg/kg) | p-value | Reference |

| Mean Arthritis Score (Day 42) | 10.5 ± 1.2 | 4.2 ± 0.8 | < 0.01 | [9] |

| Paw Thickness (mm, Day 42) | 3.8 ± 0.3 | 2.5 ± 0.2 | < 0.01 | [9] |

| Serum IL-6 (pg/mL) | 150 ± 25 | 65 ± 15 | < 0.05 | [11] |

| Serum TNF-α (pg/mL) | 220 ± 30 | 90 ± 20 | < 0.05 | [11] |

Systemic Lupus Erythematosus (SLE)

Spontaneous mouse models, such as the MRL/lpr strain, develop a lupus-like disease characterized by autoantibody production and glomerulonephritis.[12][13]

This protocol is based on a study investigating the therapeutic potential of a RIPK1 inhibitor in a lupus mouse model.[1]

| Parameter | Vehicle Control | ZJU37 (10 mg/kg) | p-value | Reference |

| Proteinuria Score (at 18 weeks) | 3.5 ± 0.5 | 1.2 ± 0.3 | < 0.01 | [1] |

| Anti-dsDNA Antibody Titer (at 18 weeks) | 1:1280 | 1:320 | < 0.05 | [1] |

| Spleen Weight (mg, at 18 weeks) | 450 ± 50 | 250 ± 40 | < 0.01 | [1] |

| Glomerulonephritis Score | 3.2 ± 0.4 | 1.1 ± 0.2 | < 0.01 | [1] |

Multiple Sclerosis (MS)

The experimental autoimmune encephalomyelitis (EAE) model is the most commonly used animal model for MS.[4]

This protocol is a generalized representation from studies using RIPK1 inhibitors in the EAE model.[4]

| Parameter | Vehicle Control | RIPK1 Inhibitor (30 mg/kg) | p-value | Reference |

| Peak Clinical Score | 3.8 ± 0.4 | 1.5 ± 0.3 | < 0.001 | [4] |

| Cumulative Disease Score | 45 ± 5 | 18 ± 4 | < 0.001 | [4] |

| CNS Infiltrating CD4+ T cells (x10^4) | 8.2 ± 1.5 | 3.1 ± 0.8 | < 0.01 | [4] |

| Spinal Cord Demyelination Score | 3.5 ± 0.5 | 1.2 ± 0.3 | < 0.01 | [4] |

Conclusion

Inhibition of RIPK1 kinase activity presents a compelling therapeutic strategy for a variety of autoimmune diseases. The preclinical data from models of rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis consistently demonstrate that potent and selective RIPK1 inhibitors can ameliorate disease severity by reducing inflammation and cell death. The protocols and data presented here provide a robust framework for the evaluation of novel RIPK1 inhibitors, such as this compound, and for advancing our understanding of the role of RIPK1 in autoimmunity. Future studies should continue to explore the therapeutic potential of RIPK1 inhibition and further delineate its mechanism of action in different autoimmune contexts.

References

- 1. hra.nhs.uk [hra.nhs.uk]

- 2. researchgate.net [researchgate.net]

- 3. A randomized, placebo-controlled experimental medicine study of RIPK1 inhibitor GSK2982772 in patients with moderate to severe rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. RIPK1 activation mediates neuroinflammation and disease progression in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A randomized, placebo-controlled experimental medicine study of RIPK1 inhibitor GSK2982772 in patients with moderate to severe rheumatoid arthritis — Nuffield Department of Orthopaedics, Rheumatology and Musculoskeletal Sciences [ndorms.ox.ac.uk]

- 6. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chondrex.com [chondrex.com]

- 8. resources.amsbio.com [resources.amsbio.com]

- 9. researchgate.net [researchgate.net]

- 10. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Murine Models of Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Application Notes & Protocols: Utilizing Ripk1-IN-18 for Neuroinflammatory Disorder Research

Audience: Researchers, scientists, and drug development professionals.

Introduction: Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of inflammation and cell death, making it a promising therapeutic target for a variety of human diseases, including neuroinflammatory and neurodegenerative conditions.[1][2][3] RIPK1 is a serine/threonine kinase that functions as a key signaling node downstream of death receptors like Tumor Necrosis Factor Receptor 1 (TNFR1).[4][5] Depending on the cellular context, RIPK1 can act as a scaffold to promote cell survival and pro-inflammatory responses through the NF-κB pathway or, through its kinase activity, trigger cell death via apoptosis or a regulated form of necrosis known as necroptosis.

The kinase activity of RIPK1 is essential for the formation of the necrosome, a complex involving RIPK3 and Mixed Lineage Kinase Domain-Like protein (MLKL), which ultimately leads to cell lysis and the release of damage-associated molecular patterns (DAMPs). This process is a significant driver of inflammation in the central nervous system (CNS). Consequently, inhibiting the kinase function of RIPK1 is a key therapeutic strategy to ameliorate neuroinflammation and protect against neuronal cell death in disorders such as multiple sclerosis, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS).

Ripk1-IN-18 is a potent and selective inhibitor of RIPK1, designed for research in autoimmune and inflammatory diseases. Due to the limited availability of specific quantitative data for this compound in peer-reviewed literature, this document provides generalized protocols and data tables based on well-characterized RIPK1 inhibitors (e.g., Necrostatin-1, GSK2982772, RIPA-56) to serve as a comprehensive guide for researchers looking to employ potent RIPK1 inhibitors in their studies.

Data Presentation: Comparative Efficacy of RIPK1 Inhibitors

The following tables summarize the in vitro potency of several well-documented RIPK1 inhibitors. This data is crucial for selecting appropriate tool compounds and determining effective concentrations for cellular and biochemical assays.

Table 1: In Vitro Biochemical Potency of Select RIPK1 Inhibitors

| Compound | Target | IC50 (nM) | Assay Type | Source |

|---|---|---|---|---|

| GSK2982772 | Human RIPK1 | 1 | Enzymatic | |

| RIPA-56 | RIPK1 | 13 | Kinase Activity | |

| PK68 | RIPK1 | 90 | Kinase Activity | |

| Necrostatin-1s | RIPK1 | ~20 | Kinase Activity | |

| Compound 71 | RIPK1 | 167 | ADP-Glo |

| Compound 72 | RIPK1 | 178 | ADP-Glo | |

Table 2: In Vitro Cellular Potency of Select RIPK1 Inhibitors

| Compound | Cell Line | EC50/IC50 (nM) | Assay Type | Source |

|---|---|---|---|---|

| RIPA-56 | L929 mouse fibrosarcoma | 27 | TZS-induced Necrosis | |

| GSK'074 | Human/Mouse Cells | 10 | Necroptosis Inhibition | |

| PK6 | L929 mouse fibrosarcoma | 760 | TNF-induced Necrosis | |

| Compound 71 | L929 mouse fibrosarcoma | 430 | TNF-induced Necrosis |

| Compound 72 | L929 mouse fibrosarcoma | 640 | TNF-induced Necrosis | |

Signaling Pathways & Experimental Workflow

The following diagrams illustrate the critical signaling pathways mediated by RIPK1 and a general experimental workflow for evaluating an inhibitor like this compound.

Caption: RIPK1 signaling downstream of TNFR1, showing its dual role and inhibition by this compound.

Caption: A phased experimental workflow for the preclinical evaluation of a RIPK1 inhibitor.

Experimental Protocols

Protocol 1: In Vitro RIPK1 Kinase Inhibition Assay (Western Blot)

This protocol is designed to assess the ability of this compound to inhibit RIPK1 autophosphorylation in a cellular context, a key indicator of target engagement. This method is adapted from protocols used for characterizing novel RIPK1 inhibitors.

1. Materials:

-

Mouse Embryonic Fibroblasts (MEFs) or HT-29 human colon cancer cells.

-

DMEM supplemented with 10% FBS, penicillin/streptomycin.

-

This compound (or other test inhibitor).

-

Human TNFα (20 ng/mL final concentration).

-

z-VAD-fmk (pan-caspase inhibitor, 50 µM final concentration).

-

TAK1 inhibitor (e.g., 5Z-7-Oxozeaenol, 1 µM final concentration).

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA Protein Assay Kit.

-

SDS-PAGE gels and Western Blotting equipment.

-

Primary antibodies: anti-pRIPK1 (Ser166), anti-RIPK1, anti-β-actin.

-

HRP-conjugated secondary antibody and ECL substrate.

2. Procedure:

-

Cell Seeding: Seed MEFs in 6-well plates at a density of 300,000 cells/well. Allow cells to adhere and grow overnight.

-

Compound Pre-treatment: Prepare serial dilutions of this compound (e.g., from 0.01 nM to 1000 nM). Pre-treat the cells with the desired concentrations of the inhibitor for 30-60 minutes. Include a vehicle control (e.g., DMSO).

-

Necroptosis Induction: To robustly activate RIPK1 kinase activity, add a cocktail of human TNFα (20 ng/mL), z-VAD-fmk (50 µM), and a TAK1 inhibitor (1 µM) to the wells.

-

Incubation: Incubate the plates for 2.5 hours at 37°C.

-

Cell Lysis: Aspirate the media, wash cells once with cold PBS, and add 100-150 µL of ice-cold lysis buffer to each well. Scrape the cells, transfer the lysate to microcentrifuge tubes, and incubate on ice for 20 minutes.

-

Lysate Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Normalize protein amounts (e.g., 20-30 µg per lane) and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary anti-pRIPK1 (Ser166) antibody overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Develop the blot using an ECL substrate and image the chemiluminescence.

-

Strip the membrane and re-probe for total RIPK1 and a loading control (β-actin) to ensure equal protein loading.

-

3. Data Analysis:

-

Quantify band intensities using densitometry software (e.g., ImageJ).

-

Normalize the p-RIPK1 signal to the total RIPK1 signal.

-

Plot the normalized p-RIPK1 signal against the inhibitor concentration to determine the IC50 value.

Protocol 2: Cellular Necroptosis Inhibition Assay

This assay measures the ability of this compound to protect cells from induced necroptotic cell death.

1. Materials:

-

L929, HT-29, or MEF cells.

-

96-well clear-bottom black plates.

-

This compound.

-

Inducing agents:

-

For L929 cells: TNFα (e.g., 10-30 ng/mL).

-

For HT-29 cells: TNFα (T), Smac mimetic (S, e.g., birinapant), and z-VAD-fmk (Z). This combination is often referred to as TSZ.

-

-

Cell viability/death reagent: SYTOX Green (or similar membrane-impermeable DNA dye) or CellTiter-Glo.

2. Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 30,000 cells/well for L929) and allow them to attach overnight.

-

Compound Treatment: Add serial dilutions of this compound to the wells. Include vehicle control (DMSO) and no-treatment control wells. Pre-incubate for 30-60 minutes.

-

Necroptosis Induction: Add the inducing agent(s) (e.g., TNFα for L929; TSZ for HT-29) to all wells except the no-treatment controls.

-

Incubation: Incubate for 6-24 hours. The optimal time should be determined empirically.

-

Measurement of Cell Death:

-

If using SYTOX Green: Add the dye to each well according to the manufacturer's instructions. Measure fluorescence on a plate reader (Excitation ~485 nm, Emission ~520 nm).

-

If using CellTiter-Glo: Follow the manufacturer's protocol to measure ATP levels as an indicator of cell viability.

-

-

Data Analysis:

-

Normalize the data: Set the fluorescence/luminescence from the vehicle + inducer wells as 100% death (or 0% viability) and the no-treatment control wells as 0% death (or 100% viability).

-

Plot the percentage of cell death inhibition (or percentage viability) against the log of the inhibitor concentration.

-

Calculate the EC50 value using a non-linear regression curve fit (e.g., four-parameter logistic).

-

Protocol 3: In Vivo Mouse Model of LPS-Induced Neuroinflammation

This protocol provides a general framework for evaluating the efficacy of this compound in an acute neuroinflammation model.

1. Animals and Reagents:

-

C57BL/6 mice (8-10 weeks old).

-

This compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) with 0.2% Tween-80).

-

Lipopolysaccharide (LPS) from E. coli (e.g., 0.5-1 mg/kg).

-

Sterile saline.

-

Anesthesia and perfusion solutions (PBS, 4% PFA).

2. Procedure:

-

Acclimatization: Allow mice to acclimate to the facility for at least one week before the experiment.

-

Grouping: Randomly assign mice to experimental groups (e.g., Vehicle + Saline; Vehicle + LPS; this compound + LPS).

-

Inhibitor Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal (i.p.) or oral gavage (p.o.)). Dosing should be based on prior PK studies. Administration is typically done 1-2 hours before the inflammatory challenge.

-

Inflammation Induction: Administer LPS (i.p.) to induce a systemic inflammatory response that leads to neuroinflammation.

-

Monitoring: Monitor animals for signs of sickness (piloerection, lethargy).

-

Tissue Collection: At a predetermined time point (e.g., 6, 12, or 24 hours post-LPS), euthanize the mice.

-

Collect blood via cardiac puncture for cytokine analysis (e.g., ELISA for TNFα, IL-1β).

-

Perfuse the animals transcardially with ice-cold saline followed by 4% paraformaldehyde (PFA).

-

Harvest the brains and post-fix in 4% PFA overnight, then transfer to a sucrose (B13894) solution for cryoprotection.

-

-

Endpoint Analysis:

-

Immunohistochemistry (IHC): Prepare brain sections and perform IHC for markers of microglial activation (Iba1), astrogliosis (GFAP), and inflammatory mediators.

-

qRT-PCR: For a separate cohort of animals, harvest fresh brain tissue (e.g., hippocampus, cortex) and extract RNA to measure the expression of inflammatory genes (e.g., Tnf, Il1b, Il6).

-

Behavioral Tests: In longer-term studies, assess cognitive or depressive-like behaviors that are known to be affected by neuroinflammation.

-

3. Data Analysis:

-

Compare cytokine levels between treatment groups using ANOVA or t-tests.

-

Quantify IHC staining using image analysis software.

-

Analyze gene expression data using the ΔΔCt method.

-

Analyze behavioral data using appropriate statistical tests (e.g., ANOVA).

References

- 1. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | RIPK1 expression and inhibition in tauopathies: implications for neuroinflammation and neuroprotection [frontiersin.org]

Experimental Design for Ripk1-IN-18 Treatment in Mice: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the design and implementation of in vivo studies in mice using Ripk1-IN-18, a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). The protocols outlined below are based on established methodologies for evaluating RIPK1 inhibitors in various disease models.

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical signaling node that regulates cellular pathways involved in inflammation, apoptosis, and necroptosis.[1][2][3] Dysregulation of RIPK1 activity has been implicated in a range of inflammatory and neurodegenerative diseases.[4][5] this compound is a potent small molecule inhibitor of RIPK1 kinase activity, offering a promising therapeutic strategy for these conditions. This document details the experimental design, protocols, and data presentation for evaluating the efficacy and pharmacodynamics of this compound in murine models.

Signaling Pathway of RIPK1

RIPK1 plays a central role in the tumor necrosis factor (TNF) signaling pathway. Upon TNF-α binding to its receptor (TNFR1), a membrane-bound complex (Complex I) is formed, leading to the activation of pro-survival and inflammatory pathways, primarily through NF-κB. In this complex, RIPK1 acts as a scaffold. However, under certain conditions, RIPK1 can dissociate from Complex I and form a cytosolic complex (Complex IIa or IIb), which can trigger either apoptosis (caspase-8 dependent) or necroptosis (dependent on RIPK3 and MLKL). The kinase activity of RIPK1 is essential for the induction of necroptosis.

Experimental Design and Protocols

A generalized experimental workflow for evaluating this compound in a mouse model of systemic inflammation is presented below. This can be adapted for other disease models.

Materials

-

Compound: this compound (Cat. No.: HY-160216, MedchemExpress or equivalent)

-

Vehicle: To be determined based on the solubility of this compound. Common vehicles for oral administration in mice include 0.5% methylcellulose (B11928114) or a suspension in corn oil.

-

Animals: Age- and sex-matched C57BL/6 mice (6-8 weeks old) are commonly used. The choice of mouse strain may vary depending on the specific disease model.

-

Inducing Agent: For a systemic inflammatory response syndrome (SIRS) model, human or mouse TNF-α and a pan-caspase inhibitor like z-VAD-fmk are used.

Protocol: TNF-induced Systemic Inflammatory Response Syndrome (SIRS) Model

This model is widely used to assess the in vivo efficacy of RIPK1 inhibitors.

-

Animal Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, controlled temperature and humidity) for at least one week before the experiment. Provide free access to food and water.

-

Group Allocation: Randomly assign mice to experimental groups (n=8-10 per group):

-

Group 1: Vehicle control

-

Group 2: this compound (low dose)

-

Group 3: this compound (mid dose)

-

Group 4: this compound (high dose)

-

-

Dosing:

-

Administer this compound or vehicle via oral gavage. The volume is typically 10 ml/kg body weight.

-

The pre-treatment time before the challenge can vary, typically ranging from 30 minutes to 2 hours.

-

-

Induction of SIRS:

-

Administer a lethal dose of TNF-α (e.g., 10 µ g/mouse ) and a pan-caspase inhibitor z-VAD-fmk (e.g., 20 mg/kg) via intravenous (i.v.) or intraperitoneal (i.p.) injection.

-

-

Monitoring:

-

Monitor rectal body temperature at baseline and at regular intervals (e.g., every hour for 6-8 hours) post-challenge. A significant drop in body temperature is a key indicator of shock.

-

Monitor survival over a 24-48 hour period.

-

-

Endpoint Analysis:

-

At a pre-determined endpoint (e.g., 4-6 hours post-challenge or at humane endpoint), collect blood via cardiac puncture for analysis of serum cytokines (e.g., IL-6, IL-1β) using ELISA or multiplex assays.

-

Collect tissues (e.g., liver, spleen, intestine) for histological analysis (H&E staining) to assess tissue damage and inflammation, and for biochemical assays (e.g., Western blot for p-MLKL).

-

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: In Vivo Efficacy of this compound in a Mouse Model of TNF-induced SIRS

| Treatment Group | Dose (mg/kg) | Administration Route | Body Temperature (°C) at 4h (Mean ± SEM) | Survival Rate (%) at 24h | Serum IL-6 (pg/mL) at 4h (Mean ± SEM) |

| Vehicle | - | Oral | 28.5 ± 0.8 | 0 | 1500 ± 250 |

| This compound | 10 | Oral | 32.1 ± 0.6 | 50 | 800 ± 150* |

| This compound | 30 | Oral | 35.2 ± 0.5 | 90 | 400 ± 100** |

| This compound | 100 | Oral | 36.5 ± 0.4 | 100 | 200 ± 50*** |

*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control. Data are hypothetical and for illustrative purposes.

Table 2: Pharmacokinetic Parameters of this compound in Mice

Pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

| Compound | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T1/2 (h) |

| This compound | 10 | Oral | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| This compound | 30 | IV | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

Data from pharmacokinetic studies, such as those performed for the RIPK1 inhibitor GSK547, are essential for correlating drug exposure with pharmacodynamic effects.

Conclusion

The provided protocols and guidelines offer a framework for the preclinical evaluation of this compound in mouse models. A thorough characterization of its in vivo efficacy, pharmacokinetics, and pharmacodynamics is essential for its further development as a therapeutic agent for inflammatory and neurodegenerative diseases. Researchers should adapt these general protocols to their specific research questions and disease models of interest.

References

- 1. Analyzing Necroptosis Using an RIPK1 Kinase Inactive Mouse Model of TNF Shock - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. RIPK1 - Wikipedia [en.wikipedia.org]

- 4. Structure-based development of potent and selective type-II kinase inhibitors of RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]

Application Notes and Protocols for Cellular Imaging of RIPK1 Activity

Note: Extensive searches for "Ripk1-IN-18" did not yield specific public data or protocols. The following application notes and protocols are based on the established principles of cellular imaging of Receptor-Interacting Protein Kinase 1 (RIPK1) using other well-characterized small molecule inhibitors. These guidelines provide a comprehensive framework for researchers, scientists, and drug development professionals to investigate RIPK1-mediated signaling pathways in a cellular context.

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical serine/threonine kinase that functions as a key molecular switch in cellular signaling, regulating inflammation, apoptosis, and necroptosis.[1][2][3][4] Its kinase activity is implicated in the pathogenesis of numerous inflammatory and neurodegenerative diseases, making it a prime therapeutic target.[5] Cellular imaging techniques are indispensable for elucidating the complex roles of RIPK1, allowing for the visualization of its localization, activation state, and the dynamics of the signaling complexes it forms. These application notes provide detailed protocols and data for imaging RIPK1 activity in cells, primarily focusing on immunofluorescence microscopy to detect RIPK1 and key components of the necroptotic pathway.

Data Presentation

The following tables summarize quantitative data from representative studies on RIPK1 inhibition and imaging. This data can serve as a starting point for experimental design.

Table 1: Representative Concentrations of RIPK1 Inhibitors for Cellular Assays

| Compound | Cell Line | Assay Type | Concentration Range | Reference |

| Necrostatin-1s (Nec-1s) | FADD-deficient Jurkat cells | Necroptosis Inhibition | 10 - 30 µM | |

| Necrostatin-1 (Nec-1) | MOC1 cells | Necroptosis Inhibition | 10 - 50 µM | |

| GSK'843 | Mouse Embryonic Fibroblasts (MEFs) | RIPK3 Inhibition (downstream of RIPK1) | 1 - 10 µM | |

| GSK2982772 | Human ulcerative colitis explants | Cytokine Production Inhibition | 100 nM - 1 µM |

Table 2: Key Antibodies for Immunofluorescence Imaging of the RIPK1 Pathway

| Target Protein | Host Species | Application | Recommended Dilution | Reference |

| RIPK1 | Rabbit | IF, IHC | 1:100 - 1:200 | |

| Phospho-RIPK1 (Ser166) | Rabbit | IF, IHC | 1:200 | |

| RIPK3 | Rabbit | IF, IHC | 1:100 - 1:200 | |

| Phospho-MLKL (Ser358) | Rabbit | IF, IHC | 1:100 | |

| MLKL | Rat (mouse), Rabbit (human) | IF, IHC | 1:200 - 1:500 |

Signaling Pathways and Experimental Workflows

RIPK1 Signaling Pathway in Necroptosis

The following diagram illustrates the central role of RIPK1 in the necroptosis signaling cascade upon TNF-α stimulation.

Caption: RIPK1 signaling pathway leading to necroptosis.

Experimental Workflow for Immunofluorescence Imaging

This diagram outlines the key steps for performing an immunofluorescence experiment to visualize RIPK1 and related proteins.

Caption: A typical workflow for immunofluorescence experiments.

Experimental Protocols

Protocol 1: Induction of Necroptosis and Inhibition by a RIPK1 Inhibitor

This protocol describes the induction of necroptosis in a model cell line and the use of a RIPK1 inhibitor to block this process.

Materials:

-

HT-29 human colon adenocarcinoma cells (or other suitable cell line)

-

DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Human TNF-α (Tumor Necrosis Factor-alpha)

-

Smac-mimetic (e.g., Birinapant)

-

Pan-caspase inhibitor (e.g., z-VAD-fmk)

-

RIPK1 inhibitor (e.g., Necrostatin-1s)

-

DMSO (vehicle control)

-

24-well tissue culture plates

-

Cell viability assay kit (e.g., CellTiter-Glo® or LDH release assay)

Procedure:

-

Cell Seeding: Seed HT-29 cells in a 24-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Inhibitor Pre-treatment: Prepare working solutions of the RIPK1 inhibitor and z-VAD-fmk in culture medium. Pre-treat the cells with the RIPK1 inhibitor (e.g., 20 µM Nec-1s) or DMSO vehicle for 1 hour.

-

Induction of Necroptosis: Add a cocktail of TNF-α (e.g., 100 ng/mL), Smac-mimetic (e.g., 100 nM), and z-VAD-fmk (e.g., 20 µM) to the wells.

-

Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.

-

Assessment of Cell Viability: Measure cell viability using a preferred method. For LDH release, collect the supernatant. For CellTiter-Glo®, follow the manufacturer's instructions.

-

Data Analysis: Normalize the viability data to the untreated control. Plot dose-response curves if testing a range of inhibitor concentrations.

Protocol 2: Immunofluorescence Staining for RIPK1 and Phospho-MLKL

This protocol details the steps for visualizing the localization of RIPK1 and the activation of MLKL (a downstream marker of RIPK1 activity) via immunofluorescence.

Materials:

-

Cells cultured on glass coverslips in a 24-well plate (prepared as in Protocol 1)

-

Phosphate-Buffered Saline (PBS)

-

Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS or ice-cold Methanol (B129727)

-

Permeabilization Buffer: 0.25% Triton X-100 in PBS

-

Blocking Buffer: 1% BSA and 5% normal goat serum in PBS

-

Primary antibodies: Rabbit anti-RIPK1, Rabbit anti-phospho-MLKL (Ser358)

-

Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488 or 594)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Mounting medium

Procedure:

-

Cell Treatment: Treat cells on coverslips as described in Protocol 1 to induce necroptosis.

-

Fixation:

-

For PFA fixation: Aspirate the medium, wash once with PBS, and add 4% PFA for 15 minutes at room temperature.

-

For Methanol fixation: Aspirate the medium, wash once with PBS, and add ice-cold methanol for 10 minutes at -20°C.

-

-

Washing: Wash the coverslips three times with PBS for 5 minutes each.

-

Permeabilization (for PFA-fixed cells): Add Permeabilization Buffer for 10 minutes at room temperature.

-

Blocking: Add Blocking Buffer and incubate for 1 hour at room temperature.

-

Primary Antibody Incubation: Dilute the primary antibodies in Blocking Buffer (see Table 2 for suggested dilutions). Add the antibody solution to the coverslips and incubate overnight at 4°C in a humidified chamber.

-

Washing: Wash the coverslips three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the coverslips for 1 hour at room temperature, protected from light.

-

Washing: Wash the coverslips three times with PBS for 5 minutes each, protected from light.

-

Counterstaining: Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature.

-

Mounting: Wash once with PBS and mount the coverslips onto microscope slides using mounting medium.

-

Imaging: Visualize the samples using a confocal or fluorescence microscope. Capture images using appropriate filter sets for the chosen fluorophores.

Conclusion